

Altersolanol A isolation and purification protocol

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Compound of Interest

Compound Name: Altersolanol A

Cat. No.: B15583133

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Application Note: A-011

High-Purity Altersolanol A: Isolation and Purification from Phomopsis sp.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Altersolanol A, a tetrahydroanthraquinone derivative, is a fungal secondary metabolite of significant interest due to its potent biological activities.^[1] Isolated from endophytic fungi such as *Phomopsis* sp., it has demonstrated substantial cytotoxic and pro-apoptotic effects against a wide range of human cancer cell lines.^{[2][3]} Mechanistically, **Altersolanol A** acts as a kinase inhibitor, inducing apoptosis through the activation of caspases-3 and -9 and the inhibition of the NF-κB signaling pathway.^{[3][4][5]} Given its therapeutic potential, robust and reproducible protocols for its isolation and purification are essential for advancing further research and development.

This application note provides a detailed, step-by-step protocol for the isolation and purification of **Altersolanol A** from the endophytic fungus *Phomopsis* sp. (strain PM0409092), isolated from the plant *Nyctanthes arbor-tristis*.^{[3][5]} The methodology covers fungal fermentation, multi-step extraction, and chromatographic purification to yield high-purity **Altersolanol A** suitable for analytical standards and biological assays.

Data Presentation

The biological activity and physicochemical properties of **Altersolanol A** are critical for its evaluation as a potential therapeutic agent.

Table 1: Cytotoxic Activity of Altersolanol A

This data represents the mean values from studies conducted on 34 different human cancer cell lines, highlighting the potent cytotoxic nature of the compound.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Mean Value (µg/mL)
IC ₅₀ (Half-maximal inhibitory concentration)	0.005
IC ₇₀ (70% inhibitory concentration)	0.024

Table 2: Physicochemical and Spectrometric Properties

Property	Value
Molecular Formula	C ₁₆ H ₁₆ O ₈
Molecular Weight	336.29 g/mol [6]
Appearance	Orange Needles
Precursor m/z ([M+H] ⁺)	337.0912 [6]
Key MS/MS Fragments	301.0707, 273.0757, 259.0601 [6]

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation

This protocol outlines the solid-state fermentation (SSF) method for producing **Altersolanol A**.
[\[7\]](#)

- Strain: *Phomopsis* sp. (PM0409092), an endophyte from *Nyctanthes arbor-tristis*.[\[3\]](#)
- Media Preparation: Prepare Potato Dextrose Agar (PDA) plates (90 mm).
- Inoculation: Inoculate the center of the PDA plates with the *Phomopsis* sp. culture.

- Incubation: Incubate the plates at 25°C for 30 days, maintaining a 12-hour light/dark cycle.
- Monitoring: Successful fermentation is indicated by the appearance of characteristic orange needles of **Altersolanol A** on the agar surface.[5]

Protocol 2: Extraction and Liquid-Liquid Partitioning

This protocol describes the initial extraction of the crude product from the fungal culture.

- Harvesting: After incubation, harvest the entire agar mass from all plates.
- Solvent Extraction: Submerge the harvested agar in a 1:1 (v/v) mixture of dichloromethane and methanol.[5] Perform this extraction three times to ensure exhaustive recovery of metabolites.
- Concentration: Combine the solvent extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Liquid-Liquid Partitioning:
 - Resuspend the dried crude extract in demineralized water.
 - Transfer the aqueous suspension to a separatory funnel and extract it three times with an equal volume of ethyl acetate.
 - Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the semi-purified ethyl acetate fraction containing **Altersolanol A**.

Protocol 3: Chromatographic Purification

This two-stage protocol is designed to purify **Altersolanol A** from the semi-purified extract.

Stage 1: Silica Gel Column Chromatography

- Column Preparation: Pack a glass chromatography column with silica gel (60–120 mesh) in petroleum ether.

- **Sample Loading:** Dissolve the ethyl acetate fraction from Protocol 2 in a minimal amount of the initial mobile phase and load it onto the column.
- **Elution:** Elute the column with a stepwise gradient of ethyl acetate in petroleum ether. **Altersolanol A** typically elutes with 65% ethyl acetate in petroleum ether.[5]
- **Fraction Monitoring:** Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform and methanol solvent system.[5]
- **Pooling:** Pool the fractions containing pure **Altersolanol A** and evaporate the solvent. The yield from this process has been reported to be around 344 mg from a large-scale culture.[5]

Stage 2: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure **Altersolanol A**, fractions from column chromatography are further purified via preparative HPLC.[1]

- **Instrumentation:** Use a preparative HPLC system with a PDA or UV-Vis detector and a fraction collector.[1]
- **Sample Preparation:** Reconstitute the pooled fractions in a solvent compatible with the mobile phase (e.g., methanol) at a concentration of 10-50 mg/mL and filter through a 0.22 µm syringe filter.[1]
- **Chromatographic Conditions:**
 - **Column:** C18 reversed-phase (RP-18) preparative column.[8]
 - **Mobile Phase:** A gradient of acetonitrile and water.[5] A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.[8]
 - **Flow Rate:** Typically 1.0 mL/min for analytical scale, which is scaled up for preparative work.[8]
 - **Detection:** Monitor the elution using a UV-Vis detector at a wavelength optimized for anthraquinones (e.g., 254 nm or 280 nm).
- **Fraction Collection:** Collect the peak corresponding to **Altersolanol A**.

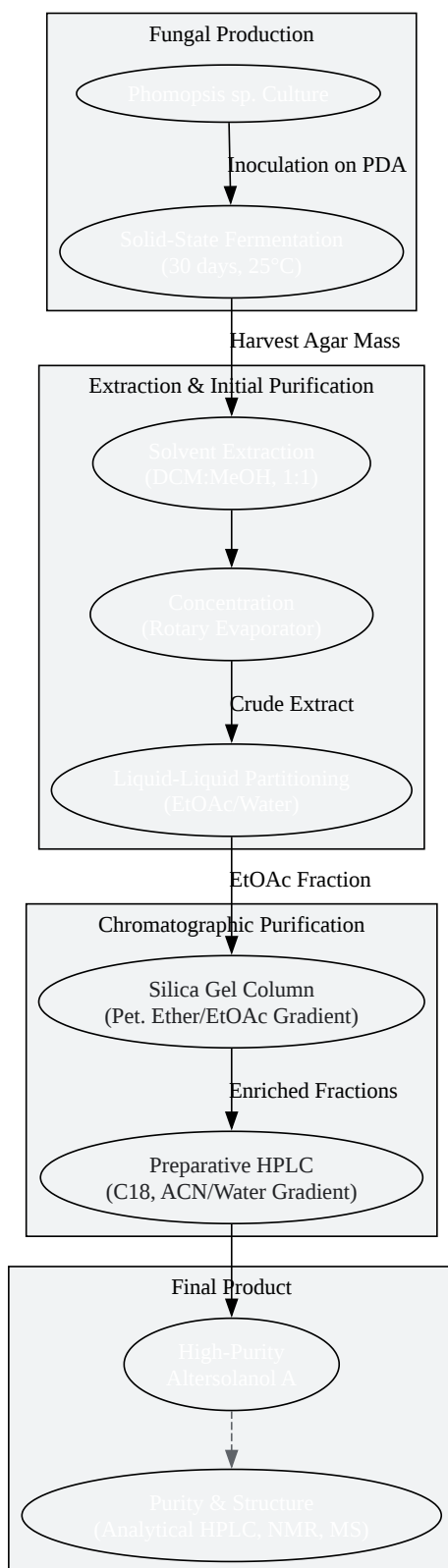
- Final Step: Evaporate the solvent from the collected fraction to yield the final purified compound.

Protocol 4: Purity Assessment and Characterization

The purity and identity of the final product must be confirmed.

- Purity Analysis: Assess the purity of the isolated **Altersolanol A** using analytical HPLC with a C18 column and a mobile phase of acetonitrile and water.^[5] Purity is determined by calculating the peak area percentage.
- Structural Elucidation: Confirm the chemical structure of the purified compound using spectroscopic methods, including 2D NMR and mass spectrometry (MS), and compare the data with reported values.^{[3][5]}

Visualized Workflow



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Workflow for the isolation and purification of **Altersolanol A**.

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